Summary of Application: S-metolachlor is a part of the chloroacetamide chemical family in the Weed Science Society of America (WSSA) Group 15 herbicide class.
S-Metolachlor is a chiral herbicide belonging to the chloroacetamide herbicide family []. It is the active ingredient in many commercial herbicide products used for pre-emergent weed control in various crops [, ]. S-Metolachlor is the more herbicidal enantiomer of metolachlor, a racemic mixture of S-metolachlor and its R-enantiomer [, ].
S-Metolachlor has a complex molecular structure with several key features:
The restricted rotation around the aryl-C to N bond due to steric effects plays a role in the unique properties of S-metolachlor [].
S-metolachlor is commercially produced through a multi-step process starting with 2-ethyl-6-methylaniline (MEA) []. The key steps involve condensation with methoxyacetone, followed by hydrogenation to obtain the S-stereoisomeric amine, and finally acetylation with chloroacetyl chloride [].
Information on the specific decomposition pathways of S-metolachlor is limited in scientific research. However, studies suggest it degrades in soil under microbial activity [].
S-metolachlor acts as a pre-emergent herbicide by inhibiting the elongation of shoots and roots in germinating weeds []. It disrupts the synthesis of very-long-chain fatty acids (VLCFAs) essential for plant cell growth by targeting an enzyme complex involved in fatty acid biosynthesis []. This ultimately leads to the death of emerging weeds.
In environmental conditions, S-Metolachlor can degrade through photo
S-Metolachlor exhibits significant biological activity against target weeds. Its mechanism involves disrupting normal cell division and growth in plants. Studies have shown that exposure to S-Metolachlor can lead to cytotoxic and genotoxic effects in various organisms, including human lymphocytes and amphibians . This raises concerns regarding its potential impacts on non-target species and ecosystems.
The synthesis of S-Metolachlor involves several steps:
This method results in a higher concentration of S-Metolachlor compared to its (R)-enantiomer, enhancing its efficacy as an herbicide .
S-Metolachlor is widely used in agriculture for controlling weeds in crops such as corn, soybeans, peanuts, sorghum, and cotton. Its effectiveness against both grassy and broadleaf weeds makes it versatile within various cropping systems. Additionally, it is often combined with other herbicides to enhance weed management strategies .
Research has indicated that S-Metolachlor interacts with various biological systems, leading to significant effects on cell growth and division. For instance:
These interactions highlight the need for careful management of S-Metolachlor use to mitigate potential risks to human health and environmental ecosystems.
S-Metolachlor shares similarities with other chloroacetanilide herbicides but has unique properties that distinguish it from them. Below is a comparison with similar compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Metolachlor | C15H22ClNO2 | Mixture of (R) and (S) enantiomers; less active (R) form |
Alachlor | C14H18ClNO2 | More effective against certain broadleaf weeds |
Acetochlor | C15H21ClNO2 | Used primarily for pre-emergent weed control |
Butachlor | C15H20ClNO2 | Effective against grasses; different application timing |
S-Metolachlor's higher selectivity towards specific weeds and lower application rates due to its enhanced efficacy make it a preferred choice among these compounds .
Irritant;Environmental Hazard